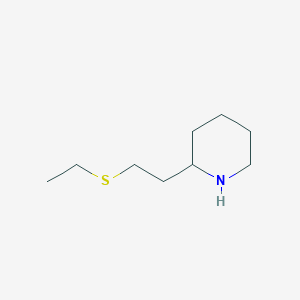

2-(2-(Ethylthio)ethyl)piperidine

Description

Contextualization within Heterocyclic Amines and Organosulfur Chemistry

2-(2-(Ethylthio)ethyl)piperidine is a molecule that marries two important classes of organic compounds: heterocyclic amines and organosulfur compounds. The piperidine (B6355638) moiety, a saturated six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in natural products and pharmaceuticals. nih.gov Its conformational flexibility and basic nitrogen atom are key to its diverse biological activities and its utility as a synthetic building block.

The organosulfur component, specifically the ethylthioether group (-SCH2CH3), introduces a "soft" and polarizable sulfur atom. youtube.com Thioethers are known for their unique electronic properties, their ability to coordinate with transition metals, and their participation in a variety of chemical transformations. youtube.com The amalgamation of these two functional groups in this compound suggests a compound with a rich and complex chemical character, potentially exhibiting properties derived from both the piperidine and thioether functionalities.

Historical Trajectory and Emerging Research Directions

Direct and extensive research on this compound is not prominent in the existing scientific literature, suggesting it is a compound that has not been a major focus of mainstream research. Its historical trajectory is therefore one of obscurity rather than extensive development. However, the synthesis and study of related N-substituted piperidines with various side chains have been a consistent theme in organic and medicinal chemistry. nih.govresearchgate.netajchem-a.com

Emerging research directions for a compound like this compound would likely leverage the unique attributes of its structure. Potential areas of exploration include its use as a ligand in coordination chemistry, where the bidentate N,S-ligation could stabilize novel metal complexes. Furthermore, the thioether functionality opens avenues for oxidation to the corresponding sulfoxide (B87167) and sulfone, which could modulate the compound's physical and biological properties. Future research may also explore its potential as an intermediate in the synthesis of more complex molecules with applications in materials science or as biologically active agents.

Significance in Contemporary Organic Synthesis and Coordination Chemistry Paradigms

In modern organic synthesis, the development of novel building blocks that offer unique reactivity and structural diversity is of paramount importance. While not a widely used reagent, this compound could serve as a valuable synthon. A plausible synthetic route to this compound involves the nucleophilic substitution of a reactive precursor, such as 2-(2-chloroethyl)piperidine, with sodium ethylthiolate. This type of reaction is a fundamental transformation in organic chemistry. ganeshremedies.comgoogle.com

In the realm of coordination chemistry, ligands containing both nitrogen and sulfur donor atoms (N,S-ligands) are of significant interest due to their ability to form stable complexes with a wide range of transition metals. The specific arrangement of the piperidine nitrogen and the thioether sulfur in this compound could allow it to act as a chelating ligand, forming a stable five-membered ring upon coordination to a metal center. Such complexes could find applications in catalysis, sensing, or as models for metalloenzymes. The study of such coordination compounds would contribute to the fundamental understanding of metal-ligand interactions.

Properties of Constituent Functional Groups

| Functional Group | Key Properties |

| Piperidine | Saturated heterocycle, basic nitrogen atom, conformationally flexible (chair conformations), common scaffold in natural products and pharmaceuticals. |

| Ethylthioether | Polarizable sulfur atom, can act as a soft ligand for transition metals, can be oxidized to sulfoxide and sulfone. |

Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5 | C7H15Cl2N | A potential precursor for the synthesis of this compound. ganeshremedies.com |

| 2-Piperidinone | 675-20-7 | C5H9NO | A related piperidine derivative used in organic synthesis. youtube.com |

| Ethyl 3-piperidinecarboxylate | 5006-62-2 | C8H15NO2 | A piperidine derivative with an ester functional group. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NS |

|---|---|

Molecular Weight |

173.32 g/mol |

IUPAC Name |

2-(2-ethylsulfanylethyl)piperidine |

InChI |

InChI=1S/C9H19NS/c1-2-11-8-6-9-5-3-4-7-10-9/h9-10H,2-8H2,1H3 |

InChI Key |

PHNVZWGWEHQJQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCC1CCCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Ethylthio Ethyl Piperidine

Strategic Retrosynthesis and Fragment Coupling Approaches

A retrosynthetic analysis of 2-(2-(Ethylthio)ethyl)piperidine reveals several logical disconnections, guiding the strategic planning of its forward synthesis. The two most prominent approaches involve either disconnecting the thioether linkage or breaking the piperidine (B6355638) ring itself.

Approach A: Thioether Disconnection: The C-S bond is a prime candidate for disconnection. This leads to two key fragments: a piperidine-based electrophile, such as 2-(2-bromoethyl)piperidine, and an ethanethiolate nucleophile. Alternatively, a nucleophilic piperidine can be coupled with an electrophilic ethylthio-containing fragment. This approach is advantageous as it allows for the late-stage introduction of the thioether, adding modularity to the synthesis.

Approach B: Piperidine Ring Disconnection: A C-N bond disconnection within the piperidine ring transforms the target into a linear amino alcohol or amino halide precursor. For instance, cyclization of a derivative of 7-amino-1-nonanol where the sulfur is already incorporated offers a direct route to the heterocyclic core. This strategy hinges on an efficient intramolecular cyclization step.

Multi-Step Construction of the Piperidine Core and Thioether Side Chain

Building the target molecule through a linear or convergent sequence requires careful consideration of how and when each structural feature is installed. This typically involves the separate, deliberate construction of the piperidine ring and the functionalized side chain.

Achieving stereocontrol at the C2 position is critical. The piperidine subunit is a key pharmacophore, and numerous methods have been developed for its stereoselective synthesis. acs.org One effective strategy is the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor, 2-(2-(ethylthio)ethyl)pyridine, using chiral transition-metal catalysts (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands).

Another powerful method involves the cyclization of chiral precursors derived from the chiral pool, such as amino acids. For example, L-lysine can be elaborated to form a 2-substituted piperidine with a defined stereocenter. Additionally, diastereoselective approaches, such as the addition of organometallic reagents to chiral N-acylpyridinium salts, can effectively set the stereochemistry at the C2 position. acs.org The directing ability of an imidate group has been shown to be a powerful tool for achieving high regio- and stereoselectivity in the synthesis of 2-substituted dihydropyridines, which can then be reduced to the desired piperidines. acs.org

The formation of the thioether bond is a well-established transformation in organic synthesis. acsgcipr.org The most common method involves the nucleophilic substitution (SN2) reaction between an alkyl halide and a thiolate. In the context of synthesizing this compound, this can be achieved in two primary ways:

Piperidine as the Nucleophile: The piperidine nitrogen can be used to open an appropriately substituted thiirane, or the deprotonated piperidine can act as a nucleophile towards an electrophile like ethyl 2-bromoethyl sulfide (B99878).

Piperidine as the Electrophile: A more common route involves preparing a 2-substituted piperidine bearing a leaving group on the side chain. For example, 2-(2-hydroxyethyl)piperidine can be synthesized and then converted to its corresponding tosylate or mesylate. nih.gov Subsequent reaction with sodium ethanethiolate (NaSEt) provides the target thioether. acsgcipr.org

This modular approach allows for the synthesis of various thioether analogues by simply changing the thiol component.

Direct and Convergent Synthesis Routes: Development and Optimization

A hypothetical convergent synthesis could begin with the synthesis of 2-vinylpiperidine. In parallel, 2-chloroethyl ethyl sulfide is prepared. A hydrocupration of the vinylpiperidine followed by coupling with the chloroethyl sulfide would represent a highly convergent assembly of the carbon skeleton.

| Synthetic Strategy Comparison |

| Linear Synthesis |

| Description: Step-by-step assembly, e.g., forming the piperidine ring first, followed by side-chain functionalization and finally thioether formation. |

| Pros: Simpler individual steps, well-established transformations. |

| Cons: Longer step count, potentially lower overall yield. |

| Convergent Synthesis |

| Description: Independent synthesis of key fragments (e.g., a piperidine synthon and a side-chain synthon) followed by a final coupling step. |

| Pros: Higher overall efficiency and yield, greater modularity for analogue synthesis. |

| Cons: May require more complex coupling reactions and functional group compatibility. |

| One-Pot/Tandem Reaction |

| Description: Multiple bond-forming events occur in a single reaction vessel, e.g., a tandem reduction-cyclization of an aminoenone precursor. whiterose.ac.uk |

| Pros: Maximally efficient, reduces waste and purification steps. |

| Cons: Difficult to develop and optimize, requires compatible reaction conditions for all steps. |

This table presents a conceptual comparison of synthetic strategies that could be applied to the synthesis of this compound.

Catalytic Approaches in the Synthesis of Related Piperidine-Thioether Scaffolds

Modern catalysis offers powerful tools for the efficient and selective synthesis of complex molecules. For piperidine-thioether scaffolds, catalytic methods can be applied to both the formation of the piperidine ring and the C-S bond.

Ring Formation: Iridium-catalyzed N-heterocyclization of amino alcohols provides a direct route to cyclic amines like piperidine. organic-chemistry.org Similarly, nickel catalysts have been shown to be effective for the one-pot synthesis of highly functionalized piperidines via multicomponent reactions. researchgate.net Gold-catalyzed cyclization of amides containing a homopropargyl group is another innovative method for constructing the piperidine core. nih.gov

C-S Bond Formation: While traditional thioether synthesis often relies on stoichiometric reagents, catalytic methods are emerging. Palladium and nickel complexes can catalyze the cross-coupling of thiols with alkyl or aryl halides. For related structures, photocatalysis and C-H activation strategies are being explored to forge C-S bonds under milder conditions. acsgcipr.org

| Catalyst Type | Potential Application in Synthesis | Reference |

| Cp*Ir Complexes | Catalytic N-heterocyclization of a diol with an amine to form the piperidine ring. | organic-chemistry.org |

| Ni(ClO₄)₂·6H₂O | Multicomponent one-pot synthesis of a functionalized piperidine core. | researchgate.net |

| Gold (I) Complexes | Cyclization of N-homopropargyl amides to form piperidine precursors. | nih.gov |

| Palladium/Nickel | Cross-coupling reactions to form the C-S thioether bond. | acsgcipr.org |

This table summarizes potential catalytic systems applicable to the synthesis of piperidine-thioether scaffolds.

Green Chemistry Principles Applied to Synthetic Pathways

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key strategies include the use of safer solvents, atom economy maximization, and the use of catalytic over stoichiometric reagents.

One approach is the use of water as a reaction solvent, which has been shown to catalyze some piperidine syntheses through hydrogen bonding. ajchem-a.com Biocatalysis, employing enzymes like amine oxidases or ene-reductases, offers a route to chiral piperidines under exceptionally mild and environmentally benign conditions. nih.gov One-pot reactions, such as the multicomponent synthesis of piperidones, exemplify a green approach by minimizing solvent use and purification steps, presenting significant advantages over classical methods like the Dieckmann condensation. nih.govfigshare.com Furthermore, replacing hazardous reagents, such as volatile and malodorous thiols, with more stable sulfur surrogates like alkylisothiouronium salts can improve the safety and sustainability of the thioether formation step. acsgcipr.org The development of synthetic routes from renewable biomass resources, such as the conversion of tetrahydrofurfurylamine (B43090) to piperidine, represents a long-term goal for sustainable chemical production. rsc.org

Chemical Reactivity and Transformation Studies of 2 2 Ethylthio Ethyl Piperidine

Investigations into the Reactivity of the Piperidine (B6355638) Nitrogen Center

The nitrogen atom in the piperidine ring is a nucleophilic and basic center, rendering it susceptible to a variety of chemical reactions. These reactions are fundamental for modifying the compound's properties and for its incorporation into larger molecular frameworks.

N-Alkylation and N-Acylation Reactions for Functionalization

The secondary amine of the piperidine moiety readily undergoes N-alkylation and N-acylation reactions, providing a straightforward method for introducing a wide range of substituents. These functionalization reactions are crucial for tuning the steric and electronic properties of the molecule.

N-alkylation is typically achieved by treating 2-(2-(ethylthio)ethyl)piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netchemicalforums.com Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers another efficient route to N-alkylated products.

N-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine to scavenge the acid generated. google.com These reactions are generally high-yielding and provide stable amide products.

| Reagent Class | Example Reagent | Product Type | Typical Conditions |

| Alkyl Halide | Benzyl (B1604629) bromide | N-Benzylpiperidine | K₂CO₃, Acetonitrile, RT to 80 °C |

| Acyl Chloride | Acetyl chloride | N-Acetylpiperidine | Triethylamine, Dichloromethane, 0 °C to RT |

| Aldehyde | Benzaldehyde | N-Benzylpiperidine | Sodium triacetoxyborohydride, Dichloroethane, RT |

| Anhydride | Acetic anhydride | N-Acetylpiperidine | Pyridine, RT |

This table presents representative examples of N-alkylation and N-acylation reactions applicable to the piperidine nitrogen of this compound based on general procedures for secondary amines.

Studies on Protonation Equilibria and Basicity in Diverse Media

The basicity of the piperidine nitrogen is a key determinant of its behavior in biological and chemical systems. The pKa of the conjugate acid of piperidine is approximately 11.2, indicating it is a relatively strong base. chemistrysteps.commasterorganicchemistry.com The presence of the ethylthioethyl substituent at the 2-position is expected to have a minor influence on the basicity of the nitrogen atom. The sulfur atom in the thioether is weakly electron-withdrawing through inductive effects, which might slightly decrease the basicity compared to piperidine itself. masterorganicchemistry.com However, this effect is likely to be small due to the separation by two carbon atoms.

The protonation equilibrium is highly dependent on the solvent system. In aqueous media, the piperidinium (B107235) ion will be the predominant species at physiological pH. In non-polar organic solvents, the free base form will be more prevalent. Understanding these equilibria is critical for applications in areas such as drug design and catalysis, where the protonation state can significantly impact binding affinity and reactivity. cambridgemedchemconsulting.com

| Compound | pKa of Conjugate Acid | Basicity Relative to Piperidine | Key Factors Influencing Basicity |

| Piperidine | ~11.2 | - | Reference sp³ hybridized amine |

| Pyridine | ~5.2 | Weaker | sp² hybridization of nitrogen, lone pair not delocalized |

| Pyrrolidine (B122466) | ~11.3 | Similar | Five-membered ring, sp³ hybridized amine |

| Morpholine (B109124) | ~8.4 | Weaker | Electron-withdrawing effect of the ether oxygen |

| This compound | Estimated ~10.5-11 | Slightly Weaker | Weak inductive electron-withdrawing effect of the thioether |

This table provides a comparison of the basicity of piperidine with related cyclic amines and an estimated pKa for the target compound based on established chemical principles.

Oxidative Transformations and Nitrogen-Centered Radical Studies

The piperidine nitrogen can undergo oxidative transformations, although these are less common than reactions at the sulfur center. Under specific conditions, nitrogen-centered radicals can be generated from piperidine derivatives. acs.orgacs.org These highly reactive intermediates can participate in various intramolecular reactions, such as hydrogen atom transfer (HAT) or cyclization, leading to the formation of new C-N or C-C bonds. nih.govmdpi.com

The generation of nitrogen-centered radicals from amines like this compound can be initiated by photoredox catalysis or by using strong oxidizing agents. nih.gov For instance, N-alkoxy or N-halo derivatives of the piperidine could serve as precursors to nitrogen-centered radicals upon homolytic cleavage of the N-O or N-X bond. nih.gov Quantum chemical studies on piperidine-derived radicals have shown that their rearrangement pathways are influenced by factors such as protonation and solvation. acs.orgacs.org While no specific studies on nitrogen-centered radicals of this compound have been reported, the general principles of radical chemistry suggest that such species could undergo intramolecular cyclization involving the ethylthioethyl side chain.

Exploration of the Thioether Sulfur Atom Reactivity

The thioether sulfur atom in the side chain of this compound is a soft nucleophile and can be readily oxidized or coordinated to metal centers.

Controlled Oxidation to Sulfoxides and Sulfones

The thioether moiety can be selectively oxidized to the corresponding sulfoxide (B87167) and further to the sulfone. The choice of oxidant and reaction conditions allows for the controlled formation of either product.

For the oxidation to the sulfoxide, mild oxidizing agents such as hydrogen peroxide in acetic acid, sodium periodate, or meta-chloroperoxybenzoic acid (m-CPBA) with one equivalent are commonly employed. researchgate.net Over-oxidation to the sulfone can be minimized by careful control of stoichiometry and temperature.

The oxidation to the sulfone requires stronger oxidizing agents or harsher reaction conditions. Using an excess of m-CPBA or other potent oxidants like potassium permanganate (B83412) or Oxone® will typically yield the sulfone.

| Product | Reagent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (30%) | Acetic Acid, Room Temperature |

| Sulfoxide | Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C to RT |

| Sulfoxide | m-Chloroperoxybenzoic Acid (m-CPBA) (1 equiv.) | Dichloromethane, 0 °C |

| Sulfone | m-Chloroperoxybenzoic Acid (m-CPBA) (>2 equiv.) | Dichloromethane, RT |

| Sulfone | Potassium Permanganate (KMnO₄) | Acetic Acid/Water, Heat |

| Sulfone | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water, RT |

This table outlines common reagents for the controlled oxidation of the thioether in this compound to its corresponding sulfoxide and sulfone.

Ligand Binding and Coordination Chemistry with Transition Metals

The presence of both a soft thioether sulfur donor and a hard piperidine nitrogen donor allows this compound to act as a bidentate N,S-ligand in coordination chemistry. rsc.orgacs.org It can form stable chelate complexes with a variety of transition metals, including but not limited to copper, nickel, palladium, and platinum.

The coordination geometry of the resulting metal complexes will depend on the metal ion, its oxidation state, and the other ligands present. core.ac.uk The flexible ethylthioethyl chain allows the ligand to adopt different conformations to accommodate the preferred coordination geometry of the metal center. The thioether sulfur typically acts as a soft donor, showing a preference for softer metal ions. nih.gov The study of such complexes is relevant in the fields of catalysis, bioinorganic chemistry, and materials science.

| Metal Ion | Potential Coordination Geometry | Potential Applications | Related Ligand Systems |

| Copper(II) | Square Planar or Distorted Octahedral | Catalysis, Bioinorganic Models | Pyridyl-thioether ligands |

| Nickel(II) | Square Planar or Octahedral | Catalysis | Poly(thioether)borate ligands |

| Palladium(II) | Square Planar | Cross-coupling reactions | Diphosphine-thioether ligands |

| Platinum(II) | Square Planar | Anticancer agents | Methionine-containing peptides |

This table illustrates the potential of this compound as a ligand in coordination chemistry, with examples of related ligand systems and their applications.

Sulfur-Mediated Transformations and Rearrangements

The presence of a sulfur atom in the ethylthioethyl side chain of this compound introduces a rich avenue for chemical transformations. The sulfur, being a soft nucleophile and susceptible to oxidation, can mediate a variety of reactions. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from general principles of thioether chemistry.

One of the most common transformations of thioethers is oxidation, which can lead to the formation of sulfoxides and sulfones. These reactions are typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or periodates. The resulting sulfoxides and sulfones would exhibit significantly different chemical and physical properties compared to the parent thioether, including increased polarity and potential for further functionalization.

Rearrangements involving the sulfur-containing side chain could also be envisaged. For instance, under specific conditions, a Pummerer-type rearrangement of the corresponding sulfoxide could be induced, leading to the formation of an α-functionalized sulfide (B99878). Additionally, reactions involving the cleavage of the carbon-sulfur bond could be explored, potentially through reductive or oxidative methods, offering a pathway to modify the side chain or to introduce new functional groups.

Reactivity of the Piperidine Ring and Associated Carbon Framework

The piperidine ring in this compound is another key site for chemical reactivity. As a secondary amine, the nitrogen atom is nucleophilic and basic, making it a prime target for various functionalization reactions.

Functionalization of the Piperidine Ring (e.g., C-H activation studies)

The functionalization of the piperidine ring can occur at both the nitrogen and the carbon atoms. The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

More advanced strategies, such as C-H activation, offer a powerful tool for the direct functionalization of the carbon framework of the piperidine ring. ajchem-a.comnih.gov While specific C-H activation studies on this compound are not reported, general methodologies for the C-H functionalization of piperidines are well-established. ajchem-a.comnih.gov These methods often employ transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively activate C-H bonds and introduce new carbon-carbon or carbon-heteroatom bonds. For instance, directed C-H activation, where the nitrogen atom or a substituent on the nitrogen directs the catalyst to a specific C-H bond, could be a viable strategy for the regioselective functionalization of the piperidine ring in this molecule.

Ring-Opening and Ring-Expansion Reactions under Specific Conditions

The piperidine ring, being a saturated heterocycle, is generally stable. However, under specific and often forcing conditions, ring-opening and ring-expansion reactions can be induced. Ring-opening could potentially be achieved through reactions such as the von Braun reaction, which involves the treatment of the N-benzoyl derivative with phosphorus pentabromide, leading to the cleavage of a C-N bond.

Ring-expansion reactions, which would transform the six-membered piperidine ring into a seven-membered ring (azepane), are also a possibility. One-carbon ring expansion of cyclic ketones is a known transformation, and analogous strategies could potentially be developed for cyclic amines. orgsyn.org For example, a reaction sequence involving the formation of a suitable intermediate, such as an N-oxide or an N-ylide, followed by a rearrangement could lead to ring expansion.

Mechanistic Elucidation of Key Chemical Transformations

The mechanisms governing the transformations of this compound would be diverse, reflecting the variety of its potential reactions.

For the sulfur-mediated transformations, the oxidation of the thioether to a sulfoxide likely proceeds through a nucleophilic attack of the sulfur atom on the oxidant. Subsequent oxidation to the sulfone would follow a similar pathway.

In the case of piperidine ring functionalization, N-alkylation and N-acylation are typically bimolecular nucleophilic substitution (SN2) reactions. The mechanisms of C-H activation reactions are more complex and highly dependent on the catalyst and directing group used. They often involve steps such as oxidative addition, migratory insertion, and reductive elimination.

The mechanism of a potential von Braun ring-opening reaction would involve the initial formation of an N-acyl piperidinium species, followed by nucleophilic attack of a bromide ion on one of the ring carbons, leading to C-N bond cleavage. The elucidation of these and other potential reaction mechanisms would require detailed experimental studies, including kinetic analysis, isotopic labeling, and computational modeling.

Applications in Advanced Organic Synthesis and Catalysis

A Versatile Building Block in Complex Molecular Architectures

The bifunctional nature of 2-(2-(Ethylthio)ethyl)piperidine positions it as a valuable synthon for the creation of intricate molecular structures, particularly those incorporating both nitrogen and sulfur heteroatoms.

Synthesis of Novel Nitrogen-Sulfur Containing Heterocycles

Nitrogen and sulfur-containing heterocycles are of significant interest due to their diverse biological activities. mdpi.comperfumerflavorist.com The structure of this compound provides a foundational framework for the synthesis of novel bicyclic or polycyclic systems. Intramolecular cyclization reactions, for instance, could lead to the formation of thiazinanes or other fused heterocyclic systems, depending on the reaction conditions and the activation of the thioether or piperidine (B6355638) moieties. The synthesis of such compounds often involves cyclocondensation or cyclization reactions. mdpi.comperfumerflavorist.com While direct examples involving this compound are not readily found, the general strategies for creating N,S-heterocycles often rely on precursors with similar functionalities.

Precursor for Advanced Organic Scaffolds

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis. researchgate.netnih.govresearchgate.net The ethylthioethyl substituent on the piperidine ring of this compound offers a reactive handle for further molecular elaboration. This allows for the introduction of additional functional groups or the construction of more complex side chains, making it a precursor for a diverse array of substituted piperidine derivatives. nih.gov The synthesis of substituted piperidines is a well-established field, with numerous methods available for their preparation and functionalization. researchgate.netyoutube.com The presence of the thioether can also influence the stereochemical outcome of reactions at the piperidine ring, offering potential for diastereoselective synthesis.

Development and Evaluation as a Ligand in Metal-Catalyzed Reactions

The presence of both a soft sulfur donor and a hard nitrogen donor makes this compound an attractive candidate for use as a bidentate ligand in transition metal catalysis. Such N,S-ligands can form stable chelate complexes with a variety of metals, influencing the reactivity and selectivity of catalytic transformations. nih.govelsevierpure.com

Design and Synthesis of Metal Complexes for Catalytic Applications

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate. The resulting complexes could feature various coordination geometries depending on the metal center and the reaction stoichiometry. For instance, with metals like palladium or ruthenium, one could envision the formation of square planar or octahedral complexes, respectively. nih.govepa.gov The design of such complexes is crucial for their subsequent application in catalysis, as the ligand's steric and electronic properties directly impact the catalytic performance. d-nb.infomdpi.com

Assessment of Catalytic Activity and Selectivity in Organic Transformations

Complexes of this compound could potentially be active in a range of metal-catalyzed reactions. Given the nature of the N,S-donor set, these complexes might find application in cross-coupling reactions, hydrogenations, or transfer hydrogenations. nih.govepa.govmdpi.com The catalytic activity and selectivity would need to be systematically evaluated for various substrates and reaction conditions. For example, in asymmetric catalysis, a chiral version of the ligand could be employed to induce enantioselectivity. The thioether functionality could play a crucial role in stabilizing catalytically active species or in modulating the electronic properties of the metal center.

A hypothetical assessment of catalytic activity is presented in the table below, based on common organic transformations where N,S-ligands have shown promise.

| Catalytic Reaction | Metal Center | Potential Substrate | Expected Outcome |

| Suzuki-Miyaura Coupling | Pd | Aryl halide and boronic acid | Biaryl product |

| Hydrogenation | Ru | Alkene or ketone | Alkane or alcohol |

| Transfer Hydrogenation | Rh or Ir | Ketone | Alcohol |

Elucidation of Ligand-Metal Cooperative Effects in Catalytic Cycles

A particularly interesting area of investigation would be the potential for ligand-metal cooperation in catalytic cycles involving complexes of this compound. nih.govelsevierpure.com In such mechanisms, the ligand is not merely a spectator but actively participates in bond activation or substrate transformation. The piperidine nitrogen, for instance, could act as a proton shuttle or an internal base, while the thioether sulfur could reversibly bind to the metal center or interact with the substrate. nih.gov The elucidation of these cooperative effects would require detailed mechanistic studies, including kinetic analysis and computational modeling, to understand the precise role of the ligand in the catalytic process. nih.govepa.gov

Potential in Chiral Synthesis through Enantiomeric Derivatives

Chiral piperidine scaffolds are of paramount importance in medicinal chemistry and drug design, as they are integral components of numerous bioactive molecules. The introduction of a stereocenter at the 2-position of the piperidine ring in this compound opens the door to its use in asymmetric synthesis, either as a chiral auxiliary, a ligand for a metal catalyst, or a chiral building block.

The enantioselective synthesis of 2-substituted piperidines is a well-explored area of research. acs.orgnih.gov Methods such as the asymmetric hydrogenation of corresponding substituted pyridinium (B92312) salts have proven effective in producing enantioenriched piperidine derivatives. acs.orgnih.govdicp.ac.cn For instance, iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts has yielded piperidines with high enantioselectivity. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral primary amine can induce chirality in the resulting piperidine product. dicp.ac.cn These established methodologies could potentially be adapted for the enantioselective synthesis of this compound.

Once obtained in enantiomerically pure form, the individual enantiomers of this compound could serve as valuable chiral building blocks for the synthesis of more complex molecules. researchgate.net The piperidine nitrogen and the sulfur atom in the side chain offer two points for further functionalization, allowing for the construction of diverse molecular architectures with defined stereochemistry.

Furthermore, the thioether functionality, in conjunction with the chiral piperidine backbone, presents the possibility of using its enantiomeric derivatives as chiral ligands in asymmetric catalysis. The sulfur atom can coordinate to transition metals, and the steric and electronic properties of the chiral piperidine scaffold can influence the stereochemical outcome of a catalyzed reaction. While direct examples involving this compound are not available, the principle has been demonstrated with other thioether-functionalized ligands in various catalytic transformations. acs.org

Table 1: Examples of Asymmetric Synthesis of Chiral 2-Substituted Piperidines

| Catalyst/Method | Substrate | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Ir-catalyzed hydrogenation with MeO-BoQPhos ligand | 2-Alkyl-pyridinium salts | Enantioenriched 2-alkylpiperidines | Up to 93:7 er | nih.gov |

| Rh-catalyzed transfer hydrogenation with chiral amine | Pyridinium salts | Chiral piperidines | Not specified | dicp.ac.cn |

| Iridium-catalyzed asymmetric hydrogenation | Substituted N-benzylpyridinium salts | α-(Hetero)aryl piperidines | Up to 99.3:0.7 er | acs.org |

| Chemo-enzymatic dearomatization | Activated pyridines | Stereo-defined 3- and 3,4-substituted piperidines | Up to >99% ee | nih.gov |

This table presents data for analogous reactions to illustrate the potential for synthesizing enantiomerically enriched this compound.

Contributions to the Development of Novel Methodologies in Synthetic Chemistry

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry, enabling the construction of complex molecules with greater efficiency and selectivity. The structural attributes of this compound suggest its potential to contribute to this area, particularly in the development of new catalytic systems and multicomponent reactions.

The presence of both a nitrogen and a sulfur atom allows for the possibility of this molecule acting as a bidentate or hemilabile ligand in transition metal catalysis. acs.org Hemilabile ligands, which contain both a strong and a weak coordinating group, can play a crucial role in catalytic cycles by reversibly binding to the metal center, thereby opening up coordination sites for substrate activation. The thioether sulfur could act as the weakly coordinating atom, potentially leading to novel reactivity and selectivity in catalytic processes such as cross-coupling reactions or hydrogenations. Nickel(II) precatalysts, for example, have been shown to be effective in the thioetherification of aryl halides, a process where thioether-containing ligands could play a role. nih.gov

The ability to participate in multicomponent reactions is another area where this compound could contribute to synthetic methodology. Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their atom economy and efficiency. The amine functionality of the piperidine ring could readily participate in reactions like the Mannich reaction, a cornerstone of many multicomponent assembly processes used to create diverse heterocyclic scaffolds. nih.gov

Table 2: Potential Methodological Contributions based on Analogous Systems

| Methodology | Potential Role of this compound | Relevant Findings in Analogous Systems | Reference |

| Hemilabile Ligand Design | As a hemilabile ligand in transition metal catalysis | Thioether-functionalized N-heterocyclic carbene (NHC) complexes have been synthesized and their catalytic activities explored. | acs.org |

| Organocatalysis | As a scaffold for novel organocatalysts | N-heterocyclic olefins and thioureas have been used as a cooperative catalyst system for polymerization. | rsc.org |

| Multicomponent Reactions | As a component in the synthesis of complex heterocyclic scaffolds | Mannich-type multicomponent assembly processes have been used to generate diverse 2-arylpiperidine derivatives. | nih.gov |

| C-S Cross-Coupling | As a ligand in catalysts for C-S bond formation | Ni(II) precatalysts have been developed for the thioetherification of (hetero)aryl halides. | nih.gov |

This table highlights potential contributions by drawing parallels with existing research on related compounds and methodologies.

Advanced Analytical Methodologies in Chemical Research of 2 2 Ethylthio Ethyl Piperidine

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-(2-(Ethylthio)ethyl)piperidine, NMR provides unambiguous evidence of its covalent framework and offers deep insights into its dynamic behavior.

The piperidine (B6355638) ring is known to exist predominantly in a chair conformation to minimize steric strain. In this compound, the ethylthioethyl substituent at the C2 position can exist in either an axial or an equatorial position. These two chair conformers are in dynamic equilibrium, though one is typically favored. The conformational preference is influenced by steric and electronic factors. ias.ac.inresearchgate.net Furthermore, hindered rotation around the N-Boc group in related piperidines is known to be slow on the NMR timescale at low temperatures, leading to the observation of distinct sets of signals for each rotamer. nih.gov

One-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical environment of each nucleus. The chemical shifts are indicative of the electronic environment of the protons and carbons. For instance, the protons on the carbon adjacent to the nitrogen (C2 and C6) are expected to appear at a characteristic downfield shift. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity. An HSQC experiment, for example, correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of signals. researchgate.net To probe the three-dimensional structure, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments are crucial. These experiments detect through-space interactions between protons that are close to each other, which allows for the determination of the relative stereochemistry and the preferred orientation (axial vs. equatorial) of the substituent. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This data is predicted based on known values for 2-alkylpiperidines and ethyl thioethers.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Piperidine N-H | 1.5 - 2.5 | - | Broad singlet |

| Piperidine C2-H | 2.6 - 2.8 | 58 - 60 | Multiplet |

| Piperidine C6-H (eq) | 2.9 - 3.1 | 47 - 49 | Multiplet |

| Piperidine C6-H (ax) | 2.4 - 2.6 | 47 - 49 | Multiplet |

| Piperidine C3, C4, C5-H | 1.2 - 1.8 | 25 - 35 | Complex multiplets |

| Side Chain -CH₂-S | 2.6 - 2.8 | 30 - 33 | Triplet |

| Side Chain S-CH₂-CH₃ | 2.4 - 2.6 | 26 - 28 | Quartet |

| Side Chain S-CH₂-CH₃ | 1.2 - 1.4 | 14 - 16 | Triplet |

| Side Chain C2-CH₂- | 1.5 - 1.9 | 36 - 38 | Multiplet |

NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time or by analyzing aliquots. beilstein-journals.org In the synthesis of this compound, for instance, the reduction of a corresponding pyridine (B92270) precursor could be monitored by observing the disappearance of the aromatic proton signals and the concurrent appearance of the aliphatic signals characteristic of the piperidine ring. whiterose.ac.uk

Flow NMR, an advanced application, allows for the continuous monitoring of reactions as they occur within the NMR spectrometer. beilstein-journals.org This can provide detailed kinetic data and help in the detection of transient intermediates, thereby offering a deeper understanding of the reaction mechanism. By quantifying the concentration of reactants, intermediates, and products over time, a complete kinetic profile of the synthesis can be established. beilstein-journals.org

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₉NS), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint. The fragmentation of this compound is predicted to be dominated by several key pathways:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu For this compound, this would involve the loss of the ethylthioethyl side chain, resulting in a fragment corresponding to the piperidinyl cation or a related iminium ion.

Cleavage of the Side Chain: The thioether linkage is another likely point of fragmentation. Cleavage of the C-S or C-C bonds within the side chain will produce characteristic fragment ions. miamioh.eduscribd.com The loss of an ethyl radical (•CH₂CH₃) or an ethylthio radical (•SCH₂CH₃) are plausible fragmentation events.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS Fragmentation pathways are predicted based on general principles for amines and thioethers.

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 185 | [C₉H₁₉NS]⁺ | Molecular Ion (M⁺) |

| 156 | [C₈H₁₆NS]⁺ | Loss of •CH₂CH₃ (from side chain) |

| 124 | [C₇H₁₄N]⁺ | Loss of •CH₂SCH₂CH₃ |

| 98 | [C₆H₁₂N]⁺ | Piperidine ring fragment from α-cleavage |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, we can predict its key structural features based on known structures of piperidine and its derivatives. iucr.orgiucr.orgresearchgate.net

A single-crystal X-ray diffraction experiment would reveal:

Conformation: The precise chair conformation of the piperidine ring and the torsion angles of the ethylthioethyl side chain would be determined. It is expected that the substituent at C2 would adopt an equatorial position to minimize steric hindrance. researchgate.net

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would be obtained, confirming the covalent structure.

Table 3: Hypothetical Crystallographic Data for this compound Parameters are estimated based on known structures of simple piperidine derivatives.

| Parameter | Predicted Value / Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interaction | N-H···S or N-H···N Hydrogen Bonding |

Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for the purity analysis of non-volatile compounds like this compound. nih.gov A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acid additive, like trifluoroacetic acid (TFA) or formic acid, is often included to improve peak shape by ensuring the amine is protonated. nih.gov Detection is typically achieved using a UV detector, although this compound lacks a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): As a relatively volatile compound, this compound can also be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov The choice of column is critical, with polar columns being suitable for amines. The high efficiency of GC allows for excellent separation of closely related impurities. For certain amines, derivatization may be employed to improve thermal stability and chromatographic behavior, though it may not be necessary for this secondary amine. nih.gov

Table 4: Summary of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| RP-HPLC | C18 Silica | Acetonitrile / Water (+ 0.1% TFA) | ELSD, MS | Purity Assessment, Quantification |

| GC-MS | DB-5 or equivalent (non-polar) | Helium | Mass Spectrometer | Purity, Identification of Impurities |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretch of the secondary amine will appear as a moderate-intensity band in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations will be prominent in the 2850-3000 cm⁻¹ region. The C-N stretching vibration is typically found in the 1000-1200 cm⁻¹ range. The C-S stretch is characteristically weak and appears in the fingerprint region, around 600-800 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and C-H stretching bands are also visible in the Raman spectrum, the C-S stretching vibration, which is often weak in the IR spectrum, can sometimes give a more distinct signal in the Raman spectrum. mdpi.com The symmetric "breathing" modes of the piperidine ring are also often Raman active.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium (IR), Medium (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong (IR), Strong (Raman) |

| CH₂ Bend | 1440 - 1480 | 1440 - 1480 | Medium (IR), Medium (Raman) |

| C-N Stretch | 1000 - 1200 | 1000 - 1200 | Medium-Strong (IR) |

| C-S Stretch | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |

| Piperidine Ring Modes | 800 - 1000 | 800 - 1000 | Fingerprint Region |

Integration of Multi-Modal Spectroscopic Techniques for Comprehensive Analysis

In modern chemical research, a single analytical technique is often insufficient for a complete characterization. The integration of multiple spectroscopic methods provides a more holistic view of the compound. nih.gov For a compound like this compound, a multi-modal approach would be highly beneficial.

For example, coupling Gas Chromatography (GC) or Liquid Chromatography (LC) with Mass Spectrometry (GC-MS or LC-MS) would allow for the separation of the compound from any impurities and provide its mass spectrum for identification. scielo.brresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

The combination of vibrational spectroscopy (IR and Raman) with mass spectrometry imaging could provide spatial information about the distribution of the compound in a sample matrix. nih.gov While these advanced methods are powerful, their application to this compound has not yet been reported in the scientific literature.

The chemical compound this compound remains largely uncharacterized in the public scientific domain. While its basic identifiers are known, there is a significant lack of published data regarding its detailed physical and chemical properties, established synthetic procedures, and comprehensive spectroscopic analysis. Future research focusing on these fundamental aspects is necessary to enable a deeper understanding of this compound and to facilitate its potential applications in various fields of chemical science.

Theoretical and Computational Investigations of 2 2 Ethylthio Ethyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 2-(2-(Ethylthio)ethyl)piperidine, DFT allows for a detailed exploration of its electronic properties and reactivity.

Elucidation of Electronic Structure and Bonding Characteristics

DFT calculations are instrumental in mapping the electron density distribution of this compound, revealing the nature of its covalent bonds and the localization of its lone pair electrons on the nitrogen and sulfur atoms. These calculations typically employ basis sets like 6-31G(d) to provide a balance between accuracy and computational cost. osi.lv The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO is generally localized on the nitrogen and sulfur atoms, indicating these are the primary sites for electrophilic attack and coordination to metal centers. The LUMO, conversely, indicates regions susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Method/Basis Set |

| HOMO Energy | -6.2 eV | B3LYP/6-311+G(2d,p) |

| LUMO Energy | 1.5 eV | B3LYP/6-311+G(2d,p) |

| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-311+G(2d,p) |

| Dipole Moment | 1.8 D | B3LYP/6-311+G(2d,p) |

Note: This data is illustrative and based on typical values for similar piperidine (B6355638) derivatives calculated using DFT methods. scielo.br

Prediction of Spectroscopic Properties and Comparison with Experimental Data

DFT is a reliable method for predicting various spectroscopic properties, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. While these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the absence of solvent effects in gas-phase calculations, they can be scaled to provide excellent agreement with experimental data. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.br Comparing these theoretical spectra with experimental data is a powerful method for confirming the structure and conformation of synthesized this compound.

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | 3450 | 3312 | 3300-3500 |

| C-H Stretch (aliphatic) | 3050-3150 | 2928-3024 | 2850-3000 |

| C-S Stretch | 720 | 691 | 600-800 |

Note: Calculated frequencies are hypothetical and based on typical DFT results. Scaled frequencies are obtained using a common scaling factor.

Reactivity Predictions and Transition State Analysis

Computational chemistry offers powerful tools to predict the reactivity of molecules. acs.org For this compound, the molecular electrostatic potential (MEP) map can be calculated to visualize electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack. The nitrogen and sulfur atoms are expected to be the most electron-rich sites, making them prone to protonation and coordination with electrophiles.

Transition state theory, combined with DFT calculations, allows for the investigation of reaction mechanisms involving this compound. osu.edu By locating the transition state structures and calculating their energies, activation barriers for various reactions, such as N-alkylation or S-oxidation, can be determined. This information is invaluable for understanding the kinetic stability of the molecule and for designing synthetic routes.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexible nature of the piperidine ring and the ethylthioethyl side chain in this compound results in a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred computational methods for exploring this landscape. nih.govias.ac.in

MM methods, using force fields like COSMIC, can be used to predict the relative energies of different conformers, such as those with the substituent in an axial or equatorial position. nih.gov For 2-substituted piperidines, the equatorial conformation is generally favored to minimize steric hindrance. ias.ac.in However, the presence of the sulfur atom and the potential for intramolecular hydrogen bonding could influence this preference. nih.gov

MD simulations provide a dynamic picture of the conformational behavior of the molecule over time, taking into account solvent effects. researchgate.net These simulations can reveal the most populated conformational states and the energy barriers between them, offering a more complete understanding of the molecule's behavior in solution.

Computational Modeling of Ligand-Metal Interactions and Catalytic Mechanisms

As a bidentate N,S-ligand, this compound can form stable complexes with a variety of transition metals. researchgate.net Computational modeling is essential for understanding the nature of these metal-ligand interactions and for predicting the structure and properties of the resulting complexes.

DFT calculations can be used to optimize the geometry of the metal complexes and to analyze the bonding between the metal center and the nitrogen and sulfur donor atoms. mdpi.com The strength and nature of these bonds can be further investigated using techniques like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com

Furthermore, computational methods can be employed to model the mechanisms of catalytic reactions where these metal complexes act as catalysts. nih.gov By mapping the potential energy surface of the catalytic cycle, key intermediates and transition states can be identified, providing insights into the factors that control the catalyst's activity and selectivity.

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry provides a framework for establishing quantitative structure-property relationships (QSPR). nih.gov By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various properties, it is possible to develop models that correlate molecular structure with physical, chemical, or biological activity. chemrxiv.org

For instance, the electronic properties calculated with DFT, such as the HOMO-LUMO gap and molecular electrostatic potential, can be used as descriptors in QSPR models. chemrxiv.org These models can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of new ligands with tailored properties for specific applications, such as catalysis or materials science.

Systematic Synthesis and Reactivity of Structural Analogues and Derivatives

Modifications to the Piperidine (B6355638) Ring System and Substituents

The piperidine ring, a prevalent saturated heterocycle in pharmaceuticals, offers multiple avenues for synthetic alteration. nih.gov Modifications typically target the ring's nitrogen atom or its carbon framework to modulate basicity, lipophilicity, and steric profile.

Substitution on the carbon atoms of the piperidine ring provides another layer of structural diversity. The introduction of functional groups can be accomplished through multi-step synthetic sequences starting from appropriately substituted piperidine precursors. ajchem-a.com For example, installing a methyl group at the 3- or 4-position of the piperidine ring can impact the molecule's conformational preferences and biological activity. ajchem-a.com The synthesis of such compounds often involves intramolecular cyclization reactions or the use of pre-functionalized starting materials. mdpi.com

Table 1: Examples of Synthetic Modifications to the Piperidine Ring

| Compound Name | Modification | Common Synthetic Approach |

|---|---|---|

| N-Methyl-2-(2-(ethylthio)ethyl)piperidine | Alkylation of the piperidine nitrogen | Reductive amination with formaldehyde |

| N-Benzyl-2-(2-(ethylthio)ethyl)piperidine | Benzylation of the piperidine nitrogen | Reaction with benzyl (B1604629) bromide in the presence of a base |

| 4-Methyl-2-(2-(ethylthio)ethyl)piperidine | Introduction of a methyl group at C4 | Multi-step synthesis starting from a 4-methylpyridine (B42270) precursor followed by hydrogenation and side-chain introduction |

Variations in the Ethylthio Moiety and Connecting Linker

The ethylthioethyl side chain is a critical component of the molecule's structure, and its modification can significantly alter electronic properties, flexibility, and metabolic stability.

The sulfur atom in the ethylthio group is susceptible to oxidation, providing a straightforward route to analogues with increased polarity. Controlled oxidation, for example using a single equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding sulfoxide (B87167), 2-(2-(ethylsulfinyl)ethyl)piperidine. Using an excess of a stronger oxidant can produce the sulfone, 2-(2-(ethylsulfonyl)ethyl)piperidine. These oxidized derivatives introduce hydrogen bond accepting capabilities not present in the parent thioether.

Alterations to the linker connecting the piperidine ring and the sulfur atom are also synthetically accessible. The length of the alkyl chain can be varied to probe the optimal distance for specific molecular interactions. For instance, a propylthio or butylthio analogue can be synthesized by reacting 2-(bromoalkyl)piperidine precursors with the appropriate sodium alkanethiolate.

Table 2: Examples of Variations in the Side Chain

| Compound Name | Modification | Common Synthetic Approach |

|---|---|---|

| 2-(2-(Ethylsulfinyl)ethyl)piperidine | Oxidation of the thioether | Reaction with one equivalent of m-CPBA |

| 2-(2-(Ethylsulfonyl)ethyl)piperidine | Oxidation of the thioether | Reaction with excess m-CPBA or KMnO4 |

| 2-(3-(Ethylthio)propyl)piperidine | Elongation of the connecting linker | Reaction of a 2-(3-halopropyl)piperidine derivative with sodium ethanethiolate |

Synthesis of Hybrid Structures Incorporating Additional Heteroatoms

Furthermore, the 2-(ethylthio)ethyl side chain can be appended to different heterocyclic scaffolds, including aromatic systems like pyridine (B92270) or pyrimidine. researchgate.net Such syntheses often involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to form the C-C or C-N bond between the heterocycle and the side chain. These hybrid molecules combine the structural features of two distinct classes of compounds, potentially leading to novel functionalities.

Table 3: Examples of Hybrid Structures

| Compound Name | Modification | Common Synthetic Approach |

|---|---|---|

| 4-(2-(Ethylthio)ethyl)morpholine | Replacement of piperidine with morpholine (B109124) | Alkylation of morpholine with 2-(ethylthio)ethyl chloride |

| 1-(2-(Ethylthio)ethyl)pyrrolidine | Replacement of piperidine with pyrrolidine (B122466) | Alkylation of pyrrolidine with 2-(ethylthio)ethyl chloride |

| 2-(2-(2-(Ethylthio)ethyl)piperidin-1-yl)pyridine | Incorporation of a pyridine ring | Nucleophilic aromatic substitution on 2-halopyridine with 2-(2-(ethylthio)ethyl)piperidine |

Comparative Reactivity Studies of Analogues and Their Structure-Reactivity Relationships

The systematic synthesis of analogues enables the study of structure-reactivity relationships (SRRs), providing insights into how specific structural changes influence chemical properties.

The basicity and nucleophilicity of the piperidine nitrogen are highly sensitive to its substitution pattern. N-alkylation, for example with a methyl group, generally increases basicity due to the inductive effect of the alkyl group. Conversely, introducing an electron-withdrawing N-acyl group significantly decreases the nitrogen's basicity and nucleophilicity. Substituents on the piperidine ring can also exert electronic effects; for instance, an electron-withdrawing group at the 4-position would be expected to lower the pKa of the piperidine nitrogen compared to the unsubstituted analogue.

The reactivity of the thioether sulfur is also subject to electronic influences. The presence of electron-withdrawing groups on the piperidine ring or on the nitrogen atom can decrease the electron density on the sulfur, making it less susceptible to oxidation. A comparative study of the oxidation rates for a series of N-substituted analogues could quantify this effect. Furthermore, the nucleophilicity of the thiol group in precursors is a key factor in synthesis, and studies have shown that the reactivity of thiols can vary significantly based on the presence of nearby functional groups, such as amines. researchgate.net The interplay between the amino and thiol functionalities is a critical consideration in both the synthesis and the potential reactivity of these compounds. Understanding these relationships is crucial for the rational design of new derivatives with tailored chemical reactivity for specific applications.

Future Directions and Emerging Research Perspectives

Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches

The chemical industry's growing emphasis on sustainability necessitates the development of greener and more efficient synthetic methods. ukri.orgnih.gov Future research on 2-(2-(Ethylthio)ethyl)piperidine will likely focus on moving away from traditional, often harsh, synthetic protocols towards more environmentally benign alternatives.

Modern synthetic chemistry is increasingly focused on creating complex, three-dimensional molecules to better interact with biological targets. chemistryviews.org A significant area of development is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov Researchers have successfully used enzymes like hydroxylases to functionalize piperidine (B6355638) rings, which can then be further modified. chemistryviews.orgmedhealthreview.comchemrxiv.org For instance, a chemo-enzymatic approach involving an amine oxidase/ene imine reductase cascade has been developed for the asymmetric synthesis of substituted piperidines. nih.gov

Another promising strategy combines biocatalysis with radical cross-coupling reactions. chemistryviews.orgmedhealthreview.comtechnologynetworks.com This modular approach allows for the efficient construction of complex piperidine derivatives, significantly reducing the number of synthetic steps compared to traditional methods. medhealthreview.com Future efforts could adapt these principles to the synthesis of this compound, potentially starting from renewable feedstocks. Research groups are already exploring biocatalytic routes to piperidines from biomass-derived materials, which could provide a sustainable source for the piperidine core. ukri.org

| Potential Sustainable Approach | Description | Key Advantages |

| Biocatalytic Derivatization | Use of enzymes (e.g., hydroxylases, reductases) to introduce or modify functional groups on a piperidine precursor with high stereoselectivity. nih.govchemistryviews.org | High selectivity, mild reaction conditions, reduced waste. |

| Chemo-enzymatic Synthesis | A multi-step process combining enzymatic reactions with traditional chemical steps to build the target molecule efficiently. nih.gov | Combines the selectivity of enzymes with the versatility of chemical synthesis. |

| Synthesis from Biomass | Developing pathways to produce piperidine precursors from renewable plant-based materials like lignin. ukri.org | Reduces dependence on fossil fuels, creates a more sustainable chemical supply chain. |

| Radical Cross-Coupling | Combining biocatalytically-produced intermediates with modern cross-coupling methods (e.g., Ni-electrocatalysis) for modular assembly. chemistryviews.orgmedhealthreview.com | High efficiency, modularity, simplifies construction of complex molecules. |

Design of Advanced Catalytic Systems Based on this compound Scaffolds

The unique structure of this compound, featuring both a nitrogen and a sulfur atom, makes it an attractive scaffold for the design of novel ligands and catalysts. The nitrogen atom of the piperidine ring and the sulfur atom of the thioether side chain can act as a bidentate ligand, coordinating to a metal center to form a stable chelate complex.

This chelation capability is crucial in catalysis, as it can influence the reactivity and selectivity of the metal catalyst. For example, piperidine-containing ligands have been used in various catalytic reactions, including palladium-catalyzed allylic substitutions and iridium-catalyzed hydrogenations. mdpi.comacs.org The specific stereochemistry of chiral piperidine scaffolds can be used to induce asymmetry in chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. researchgate.net

Future research could involve synthesizing a range of metal complexes with this compound as a ligand and screening their catalytic activity in various organic transformations. The electronic and steric properties of the ligand could be fine-tuned by introducing substituents on the piperidine ring or modifying the length of the side chain. Such studies could lead to the development of highly efficient and selective catalysts for reactions like C-C bond formation, hydrogenations, and oxidations. researchgate.netresearchgate.netsci-hub.se

| Potential Catalytic Application | Role of this compound | Metal Center Examples |

| Asymmetric Hydrogenation | Chiral versions of the compound could serve as ligands to create enantioselective catalysts. mdpi.com | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) |

| Cross-Coupling Reactions | The N,S-bidentate nature could stabilize palladium catalysts for reactions like Suzuki or Heck coupling. chemistryviews.orgchemrxiv.org | Palladium (Pd), Nickel (Ni) |

| Oxidation Catalysis | The ligand could support metal centers in various oxidation states for selective oxidation of alcohols or alkenes. | Iron (Fe), Copper (Cu), Manganese (Mn) |

| Polymerization | The compound could act as a ligand for metal catalysts used in olefin polymerization. | Titanium (Ti), Zirconium (Zr) |

Application in Advanced Materials Science or Supramolecular Chemistry

The ability of the nitrogen and sulfur atoms in this compound to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a promising building block for supramolecular assemblies and advanced materials.

In supramolecular chemistry, molecules are designed to self-assemble into larger, well-defined structures through specific intermolecular forces. Piperidone derivatives, for instance, have been shown to form H-shaped hydrogen-bonded structures. nih.gov The piperidine nitrogen of this compound can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The thioether sulfur can also participate in weaker interactions. This could be exploited to construct complex supramolecular architectures like coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Furthermore, polymers incorporating the this compound moiety could exhibit interesting properties. The piperidine and thioether groups could serve as binding sites for metal ions, leading to the development of new sensors or materials for environmental remediation. The flexibility of the side chain could also influence the physical properties of the resulting polymer.

Integration with High-Throughput Experimentation and Data Science in Chemical Discovery

Modern chemical research is increasingly benefiting from the integration of high-throughput experimentation (HTE) and data science. chemrxiv.org These approaches allow for the rapid screening of large numbers of compounds and reaction conditions, accelerating the discovery and optimization process. acs.org

In the context of this compound, HTE could be employed to screen libraries of its derivatives for biological activity or catalytic performance. nih.govresearchgate.net For example, a library of metal complexes with modified this compound ligands could be rapidly tested for catalytic efficacy in a specific reaction. Similarly, derivatives could be screened against various biological targets to identify potential new drug candidates. nih.gov

Computational modeling and data science are also powerful tools. researchgate.net Docking studies can predict how a molecule like this compound might bind to a protein's active site, guiding the design of more potent inhibitors. nih.govnih.gov Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with its environment. By combining computational predictions with experimental HTE data, researchers can build predictive models to accelerate the discovery of new applications for this compound and its derivatives.

| Research Area | High-Throughput / Data Science Application | Expected Outcome |

| Catalyst Development | HTE screening of a matrix of ligands, metals, and reaction conditions. acs.org | Rapid identification of optimal catalysts for specific transformations. |

| Drug Discovery | Screening of compound libraries against biological targets; computational docking and ADMET prediction. nih.govresearchgate.net | Identification of new hit compounds and lead optimization. |

| Materials Science | Computational design and prediction of properties for polymers or MOFs incorporating the scaffold. | Guided synthesis of materials with desired functionalities. |

| Reaction Optimization | Design of experiments (DoE) and machine learning to optimize synthetic routes. chemrxiv.org | More efficient, higher-yielding, and sustainable chemical processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.